1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Description

Introduction and Research Context

Historical Development and Scientific Significance

The development of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIm][NTf₂]) traces its roots to early 20th-century studies on molten salts and ionic liquids (ILs). While ILs like ethanolammonium nitrate (m.p. 52–55°C) were reported in 1888, the modern era of IL research began in the 1980s with the introduction of 1,3-dialkylimidazolium salts by John Wilkes. These ILs, including chloroaluminate systems, laid the groundwork for air- and moisture-stable variants. The 1992 paper by Wilkes and Zaworotko marked a pivotal shift, introducing ILs like [EMIm][Cl]-AlCl₃ that were liquid at room temperature. However, the advent of weakly coordinating anions such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) in the 1990s revolutionized IL chemistry. Bonhôte et al. synthesized [NTf₂]⁻ in 1996, enabling the creation of [EMIm][NTf₂], which combines the imidazolium cation’s stability with the [NTf₂]⁻ anion’s low Lewis basicity and high thermal stability.

The scientific significance of [EMIm][NTf₂] stems from its unique properties: low vapor pressure, high ionic conductivity, and chemical inertness. These attributes make it a model compound for studying ionic interactions, electrochemical processes, and applications in CO₂ capture, catalysis, and materials science.

Nomenclature and Classification in Ionic Liquid Literature

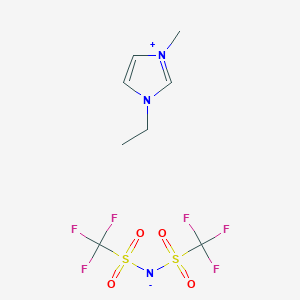

The systematic IUPAC name for [EMIm][NTf₂] is This compound . The cation, 1-ethyl-3-methylimidazolium , derives from a five-membered aromatic ring with ethyl and methyl substituents at the 1- and 3-positions, respectively. The anion, bis(trifluoromethylsulfonyl)imide , consists of two trifluoromethylsulfonyl groups attached to a central imide nitrogen.

Classification :

The [NTf₂]⁻ anion is often abbreviated as Tf₂N⁻ in the literature, though systematic naming emphasizes its sulfonamide structure.

Current Research Landscape and Applications Spectrum

[EMIm][NTf₂] is a cornerstone of modern IL research, with applications spanning electrochemistry, materials science, and industrial processes.

Electrochemical and Catalytic Applications

- CO₂ Reduction : Acts as an electrolyte in electrochemical CO₂ reduction, enabling selective production of CO with >95% Faradaic efficiency.

- Energy Storage : Serves as a solvent or electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity (6.63 mS/cm at 20°C).

- Catalysis : Supports transition-metal catalysts and nanoparticles in heterogeneous reactions, enhancing activity and stability.

Industrial and Environmental Applications

- CO₂ Capture : Demonstrates high CO₂ solubility (up to 38.1 kmol/h capacity) and efficient separation via pressure/temperature swings.

- Thermal Management : Used in quenching baths for steel cooling, leveraging its low vapor pressure and thermal stability up to 300°C.

- Drug Delivery : Forms stable complexes with hydrophobic drugs (e.g., curcumin), enhancing solubility and bioavailability.

Material Science and Nanotechnology

Methodological Approaches in [EMIm][NTf₂] Research

The study of [EMIm][NTf₂] employs multidisciplinary methodologies to probe its structure, dynamics, and applications.

Thermophysical Property Characterization

Thermal Stability and Decomposition Analysis

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2F6NO4S2/c1-3-8-5-4-7(2)6-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRESCJAINPKJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047967 | |

| Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-82-2 | |

| Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide involves several steps:

Formation of 1-Ethyl-3-methylimidazolium Sulfate: 200g of diethyl sulfate is added dropwise to a toluene solution of 1-methylimidazole (118g of 1-methylimidazole and 400g of toluene) under an ice bath and nitrogen atmosphere, maintaining the reaction temperature between 20°C and 30°C. The resulting ionic liquid causes the solution to turn cloudy.

Purification: The crude product is washed three times with toluene to obtain 289g of relatively pure 1-Ethyl-3-methylimidazolium sulfate.

Formation of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: 200g of 1-Ethyl-3-methylimidazolium sulfate, 243g of lithium bis(trifluoromethanesulfonyl)imide, and 500g of pure water are added to a reaction vessel.

Final Purification: The crude product is washed three times with pure water to obtain 312g of relatively pure 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide.

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions due to its ionic nature and stability under different electrochemical conditions.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents.

Major Products: The products formed depend on the specific reagents and conditions used, but they often include substituted imidazolium salts and other ionic compounds.

Scientific Research Applications

Energy Storage Applications

Lithium-Ion Batteries:

[EMIM][TFSI] has been extensively studied as an electrolyte in lithium-ion batteries due to its high ionic conductivity and electrochemical stability. Research indicates that the addition of carbonate co-solvents to [EMIM][TFSI] enhances its structural organization and ionic transport properties, which are crucial for battery performance. Molecular dynamics simulations have shown that the ionic liquid forms stable ion pairs that facilitate charge transfer during battery operation .

Supercapacitors:

The compound is also utilized in supercapacitors, where it serves as an electrolyte. Its ability to maintain a wide electrochemical window allows for higher energy density and power output compared to traditional electrolytes. Studies have demonstrated that devices using [EMIM][TFSI] exhibit improved cycling stability and capacitance retention .

Catalysis

Green Chemistry:

[EMIM][TFSI] acts as a solvent and catalyst in various organic reactions, promoting environmentally friendly processes. Its ability to dissolve a wide range of organic compounds makes it suitable for facilitating reactions such as esterification and transesterification. This ionic liquid has been shown to enhance reaction rates and yields while minimizing by-products .

Biocatalysis:

In biocatalytic processes, [EMIM][TFSI] has been employed to improve enzyme stability and activity. The ionic liquid can solubilize substrates and products, thereby increasing the overall efficiency of enzymatic reactions. Case studies have reported significant enhancements in reaction rates when enzymes are used in conjunction with [EMIM][TFSI], making it a promising candidate for industrial biocatalysis applications .

Separation Processes

Extraction Techniques:

The unique solvation properties of [EMIM][TFSI] make it an effective medium for extraction processes, particularly in the separation of metal ions from aqueous solutions. It has been used in liquid-liquid extraction methods to selectively isolate valuable metals from ores or waste streams. Studies highlight its ability to form stable complexes with metal ions, enhancing recovery rates .

Chromatography:

In analytical chemistry, [EMIM][TFSI] is utilized as a mobile phase additive or stationary phase in chromatography. Its low viscosity and high thermal stability contribute to improved separation efficiency and resolution in chromatographic techniques .

Material Science

Polymer Composites:

Research has explored the incorporation of [EMIM][TFSI] into polymer matrices to create advanced materials with enhanced mechanical and thermal properties. These polymer composites exhibit improved conductivity and flexibility, making them suitable for applications in flexible electronics and sensors .

Dye-Sensitized Solar Cells (DSSCs):

In solar energy applications, [EMIM][TFSI] has been investigated as an electrolyte in dye-sensitized solar cells. Its high ionic conductivity contributes to better charge transport within the cell, leading to increased efficiency in converting solar energy into electrical energy .

Mechanism of Action

The mechanism by which 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ionic nature and ability to stabilize various electroactive species. The compound interacts with molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces, influencing the pathways involved in electrochemical processes . Its high thermal stability and conductivity also play a crucial role in its effectiveness as an electrolyte in energy storage applications .

Comparison with Similar Compounds

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI])

- Structure : The [BMIM]⁺ cation has a longer alkyl chain (butyl vs. ethyl), increasing hydrophobicity and molecular volume.

- Properties :

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([HMIM][TFSI])

- Structure : A hexyl chain further increases steric bulk.

- Properties: Viscosity exceeds 90 mPa·s, reducing suitability for high-rate electrochemical devices . Enhanced solubility for nonpolar organic compounds compared to [EMIM][TFSI] .

Anion Variations

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide ([EMIM][FSI])

- Structure : The [FSI]⁻ anion is smaller and less symmetric than [TFSI]⁻.

- Properties :

1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄])

- Structure : The smaller [BF₄]⁻ anion lacks conformational flexibility.

- Properties :

Non-Imidazolium Ionic Liquids

1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyr][TFSI])

Trioctylmethylammonium bis(trifluoromethylsulfonyl)imide ([N8881][TFSI])

- Structure : Ammonium-based cation with long alkyl chains.

- Properties :

Data Tables

Table 1. Thermal and Physical Properties

Table 2. Electrochemical Performance

Key Research Findings

Structural Dynamics : The [TFSI]⁻ anion’s conformational flexibility in [EMIM][TFSI] enables rapid ion dissociation, outperforming rigid anions like [BF₄]⁻ in conductivity .

Thermal Resilience : [EMIM][TFSI]’s thermal stability surpasses [EMIM][FSI] and [EMIM][BF₄] but is inferior to pyrrolidinium-based ILs like [BMPyr][TFSI] .

Electrochemical Efficacy : [EMIM][TFSI] achieves a power factor of 45–50 µW/m·K² in thermoelectric devices, outperforming [BMIM][TFSI] due to lower viscosity .

Biological Activity

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI) is an ionic liquid that has garnered attention in various fields, including biochemistry and toxicology, due to its unique properties and biological interactions. This article explores the biological activity of EMIM TFSI, focusing on its toxicity, effects on living organisms, and potential applications.

- Molecular Formula : C₈H₁₁F₆N₃O₄S₂

- Molecular Weight : 391.31 g/mol

- Melting Point : -17 °C

- Density : 1.52 g/cm³

- Viscosity : 39.4 cP at 20 °C

- Conductivity : 6.63 mS/cm at 20 °C

These properties make EMIM TFSI suitable for various applications, including as a solvent in chemical reactions and in electrochemical devices.

Cytotoxicity Studies

Research has indicated that EMIM TFSI exhibits significant cytotoxicity towards various cell lines. A study conducted by Mester et al. (2021) demonstrated that EMIM TFSI affects bacterial growth, with varying degrees of toxicity observed depending on the concentration and type of bacteria. The study found that:

- Gram-negative bacteria (e.g., E. coli) showed decreased survival rates with increasing concentrations of EMIM TFSI.

- The minimum inhibitory concentration (MIC) values for EMIM TFSI were comparable to those of other ionic liquids, indicating its potential harmful effects on microbial life .

Effects on Eukaryotic Cells

In addition to bacterial studies, EMIM TFSI has been evaluated for its effects on eukaryotic cells. Research indicates that exposure can lead to inflammation and skin irritation in sensitive individuals . The compound is classified as a hazardous substance due to its potential to cause dermal irritation and other health risks upon contact or ingestion.

Study on Marine Bacteria

A notable case study investigated the tolerance of marine-derived bacteria to various ionic liquids, including EMIM TFSI. The study highlighted:

- Isolates such as Rhodococcus erythropolis demonstrated significant growth in the presence of high concentrations of EMIM TFSI.

- The ability of these bacteria to degrade ionic liquids was assessed using high-performance liquid chromatography (HPLC), showing degradation rates of up to 59% over a 63-day period .

This study illustrates the potential for bioremediation applications using microorganisms capable of degrading harmful ionic liquids.

Comparative Toxicity Table

| Ionic Liquid | Bacterial Toxicity | Eukaryotic Cell Toxicity | Notable Effects |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium TFSI | High | Moderate | Skin irritation, cytotoxicity |

| 1-Ethyl-3-methylimidazolium Acetate | Low | Low | Minimal impact on growth |

| 1-Butyl-3-methylimidazolium Chloride | Moderate | High | Significant membrane disruption |

The cytotoxic effects of EMIM TFSI are attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The ionic nature allows it to interact with lipid bilayers, leading to structural changes that compromise cell integrity. Studies utilizing lipid bilayer models have demonstrated that exposure to EMIM TFSI results in significant alterations in membrane permeability and integrity .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity EMIM TFSI, and how can residual impurities be minimized?

- Methodology : Synthesis typically involves anion metathesis, where EMIM bromide reacts with lithium bis(trifluoromethylsulfonyl)imide. Purification steps include repeated washing with deionized water, solvent evaporation under vacuum, and drying at elevated temperatures (80–100°C) under inert gas. Residual halides (<50 ppm) can be quantified via ion chromatography or cyclic voltammetry to ensure electrochemical-grade purity .

Q. How should researchers characterize the thermal stability and phase behavior of EMIM TFSI?

- Methodology : Differential scanning calorimetry (DSC) is used to determine melting points (≥−15°C) and glass transition temperatures. Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (~400°C). For hygroscopic samples, Karl Fischer titration is critical to quantify water content (<500 ppm), which can affect ionic conductivity .

Q. What electrochemical techniques are suitable for evaluating EMIM TFSI in battery or supercapacitor applications?

- Methodology : Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are standard for measuring ionic conductivity (1–10 mS/cm at 25°C) and electrochemical stability windows (up to 4.5 V vs. Li/Li⁺). Use platinum or carbon electrodes to avoid side reactions. For lithium-ion systems, compatibility testing with Li salts (e.g., LiTFSI) is essential to assess passivation layer formation .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported viscosity and density data for EMIM TFSI?

- Methodology : Molecular dynamics (MD) simulations parameterized with ab initio calculations (e.g., DFT) can predict dynamic viscosity (30–40 cP at 25°C) and density (1.52–1.53 g/cm³). Validate simulations against experimental data obtained via capillary viscometry and pycnometry. Discrepancies often arise from trace water or impurities; thus, rigorous sample drying is critical .

Q. What strategies optimize CO₂ solubility measurements in EMIM TFSI for carbon capture applications?

- Methodology : Use gravimetric or volumetric gas absorption setups under controlled temperature (25–60°C) and pressure (1–50 bar). Correlate solubility data with the Conductor-like Screening Model for Real Solvents (COSMO-RS) to predict Henry’s law constants. Note that EMIM TFSI exhibits high CO₂ solubility (~0.6 mol/kg at 10 bar) due to its fluorinated anion .

Q. How do ion-pairing dynamics in EMIM TFSI affect its performance in electrochemical devices?

- Methodology : Infrared (IR) and Raman spectroscopy identify vibrational modes (e.g., C-H stretching in imidazolium rings at 3100–3150 cm⁻¹) to probe cation-anion interactions. Ab initio MD simulations reveal transient ion pairs and their lifetimes, which correlate with ionic conductivity. Contrast with in situ X-ray scattering for structural validation .

Q. What advanced thermodynamic models predict phase behavior in EMIM TFSI mixtures with organic solvents?

- Methodology : The Cubic-Plus-Association (CPA) equation of state, parameterized using vapor pressure and liquid density data, accurately models phase equilibria. For binary mixtures (e.g., EMIM TFSI + ethanol), activity coefficients derived from UNIFAC-IL predict non-ideal behavior, aiding solvent selection for biomass processing .

Methodological Notes

- Handling & Safety : Store EMIM TFSI under inert gas (N₂/Ar) to prevent moisture absorption. Use gloveboxes for air-sensitive experiments. Acute toxicity (H301) mandates PPE (gloves, goggles) and fume hoods for handling .

- Data Validation : Cross-reference physical property databases (e.g., NIST ILThermo) to resolve discrepancies. Report measurement conditions (temperature, purity, humidity) explicitly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.